molecular formula C22H27N3O5 B2585968 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2108359-76-6

7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2585968
CAS No.: 2108359-76-6
M. Wt: 413.474
InChI Key: COAUXTZLFINWRG-UHFFFAOYSA-N
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Description

The compound 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 93594-48-0) is a fluoroquinolone derivative with a molecular formula of C₂₂H₂₇N₃O₅ and a molar mass of 413.47 g/mol . Its structure features a bicyclic quinoline core substituted with a cyclopropyl group at position 1, a 4-oxo-1,4-dihydroquinoline moiety, and a tert-butoxycarbonyl (Boc)-protected piperazine ring at position 5. This Boc group enhances solubility during synthesis while allowing for selective deprotection to generate reactive intermediates for further derivatization . The compound has been studied as a precursor for antibacterial agents, particularly in modifying piperazine side chains to optimize pharmacokinetic properties .

Properties

IUPAC Name

1-cyclopropyl-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)24-10-8-23(9-11-24)15-6-7-16-18(12-15)25(14-4-5-14)13-17(19(16)26)20(27)28/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAUXTZLFINWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine Modifications

  • The Boc group in the target compound improves synthetic handling but requires removal for biological activation, unlike analogs with free piperazines (e.g., CAS 85721-33-1), which show direct antibacterial effects .
  • Nitroso-piperazine derivatives (e.g., ) exhibit antimycobacterial activity, likely due to nitric oxide release, a mechanism absent in the Boc-protected analog.
  • Benzodioxolylmethyl-piperazine substitution () increases lipophilicity (LogP: 2.8 vs. 1.5 for the target compound), enhancing penetration into bacterial membranes.

Fluoroquinolone Core Variations

  • The 6-fluoro substituent in analogs (e.g., ) strengthens DNA gyrase inhibition by improving binding to the enzyme’s active site, a feature absent in the non-fluorinated target compound .
  • Methoxyimino and phenylpropanamido groups (e.g., ) introduce steric bulk, reducing off-target effects while maintaining potency against resistant strains.

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